N-(2-Phenoxybutyl)prop-2-enamide
Description
Significance of N-(2-Phenoxybutyl)prop-2-enamide within Amide and Enamide Chemistry
Amides are fundamental functional groups in organic chemistry and biochemistry, forming the backbone of proteins. Enamides, which are N-acylated enamines, are versatile building blocks in organic synthesis. nih.govnih.gov They are more stable than enamines due to the electron-withdrawing nature of the acyl group, which reduces the nucleophilicity of the double bond. nih.gov This stability, coupled with their unique reactivity, makes enamides valuable intermediates in the synthesis of complex nitrogen-containing molecules and heterocyclic compounds. nih.govnih.gov The direct synthesis of enamides from amides is an area of active research, with methods being developed to achieve this transformation efficiently. nih.gov
Structural Characteristics of this compound and its Research Potential
The structure of this compound incorporates several key features that could be of interest in chemical research:
Phenoxy Group: The presence of a phenoxy moiety introduces an aromatic ring, which can participate in various substitution reactions and influence the electronic properties of the molecule.
Prop-2-enamide Group: This functional group is a key reactive center. The double bond can undergo addition reactions, and the amide linkage can be subject to hydrolysis. The "prop-2-enamide" or acrylamide (B121943) unit is a known reactive group. echemportal.orgsigmaaldrich.comsigmaaldrich.comstenutz.eu
The combination of these features in a single molecule could make it a candidate for investigation in areas such as polymer chemistry, materials science, or as a scaffold for the synthesis of more complex molecules.
Overview of Academic Research Perspectives on this compound
A comprehensive search of academic and patent literature did not yield any specific research perspectives on this compound. Research on related N-substituted amides and enamides is extensive, often focusing on their synthesis and application as precursors to biologically active molecules or functional materials. nih.govnih.govtargetmol.com For instance, various N-aryl amides have been synthesized and investigated for their potential as inhibitors of enzymes like PFKFB3 in cancer research. nih.gov However, without specific studies, any discussion of the research potential of this compound remains speculative.
Due to the lack of specific data, no data tables can be generated for this compound.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-phenoxybutyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-11(10-14-13(15)4-2)16-12-8-6-5-7-9-12/h4-9,11H,2-3,10H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOFAGYATHQNKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C=C)OC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2 Phenoxybutyl Prop 2 Enamide
Direct Amidation and Acylation Approaches to N-(2-Phenoxybutyl)prop-2-enamide
The most direct and widely practiced methods for forming amide bonds involve the coupling of an amine with a carboxylic acid or one of its activated derivatives. These strategies are highly applicable to the synthesis of this compound.
Conventional Amidation Techniques for this compound Synthesis
Direct amidation involves the condensation reaction between a carboxylic acid and an amine. For the synthesis of this compound, this would entail the reaction of 2-phenoxybutanamine with acrylic acid. This transformation is typically challenging to achieve by simply heating the components due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, catalytic methods are employed to facilitate the reaction, often by activating the carboxylic acid and removing the water byproduct. acs.org
A variety of catalysts can be used for this purpose, including boron-based reagents like boric acid and its derivatives, or metal catalysts such as those based on titanium or zirconium. acs.org These catalysts function by forming a more reactive intermediate with the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. The reactions often require heat and a method for water removal, such as azeotropic distillation. acs.org While no specific literature for the direct amidation of 2-phenoxybutanamine with acrylic acid exists, the general applicability of these methods provides a viable synthetic route.
Table 1: Representative Catalysts for Direct Amidation
| Catalyst Class | Example Catalyst | Typical Conditions |
|---|---|---|
| Boron-Based | Boric Acid, B(OCH₂CF₃)₃ | Toluene, reflux with water removal |
Acyl Chloride-Amine Condensation Strategies for this compound
A more common and highly efficient method for amide bond formation is the reaction between an amine and an acyl chloride. This approach, known as the Schotten-Baumann reaction, is characterized by its rapid reaction rates and high yields. iitk.ac.inwikipedia.org For the target compound, this involves reacting 2-phenoxybutanamine with acryloyl chloride.
The reaction is typically carried out in a two-phase solvent system (e.g., dichloromethane (B109758) and water) or a single organic solvent in the presence of a stoichiometric amount of base. wikipedia.orgbeilstein-journals.org The base, which can be an aqueous solution of sodium hydroxide (B78521) or an organic amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct, preventing the protonation of the starting amine. iitk.ac.in This method is widely used for preparing N-substituted acrylamides and represents a robust pathway to this compound. beilstein-journals.orgresearchgate.netd-nb.info
Table 2: Typical Conditions for Schotten-Baumann Acylation
| Parameter | Typical Value / Reagent | Purpose |
|---|---|---|
| Solvent | Dichloromethane, Diethyl Ether, Toluene | Dissolves reactants |
| Base | Aqueous NaOH, Triethylamine, Pyridine | HCl scavenger |
| Temperature | 0 °C to Room Temperature | To control reaction exothermicity |
Advanced Synthetic Transformations Applicable to this compound
Beyond classical amidation, several advanced synthetic strategies could potentially be applied to construct the this compound scaffold. While these methods have not been specifically documented for this compound, their versatility in forming complex amides makes them relevant for consideration.
Isomerization Reactions for this compound Precursors
The α,β-unsaturated nature of the acrylamide (B121943) moiety suggests that it could potentially be formed through an isomerization or dehydrogenation reaction from a saturated precursor. A hypothetical route could involve the synthesis of the corresponding saturated amide, N-(2-phenoxybutyl)propanamide, followed by a dehydrogenation step to introduce the double bond. Modern methods for the direct dehydrogenation of amides to enamides have been developed, often involving electrophilic activation of the amide followed by elimination.
Reductive Acylation Pathways for this compound Derivatives
Reductive amination is a powerful tool for C-N bond formation. wikipedia.orgmasterorganicchemistry.com A related process, reductive acylation, could be envisioned for the synthesis of this compound. This one-pot procedure would involve the reaction of 1-phenoxybutan-2-one with an amine source (like ammonia) to form an intermediate imine. wikipedia.orgyoutube.com This imine would then be trapped in situ by an acryloylating agent (such as acryloyl chloride) and simultaneously reduced by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield the final product. masterorganicchemistry.comthieme-connect.com This approach avoids the separate synthesis and handling of the primary amine precursor.
Multicomponent Reactions Incorporating this compound Scaffolds
Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, are highly efficient for building molecular complexity. wikipedia.orgmdpi.com The Ugi four-component reaction (Ugi-4CR) is a prominent example that produces α-acylamino amides from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgbeilstein-journals.orgbeilstein-journals.org
A theoretical Ugi-type synthesis of a derivative of this compound could be designed. For instance, reacting 1-phenoxybutan-2-one, an amine, acrylic acid, and an isocyanide could generate a complex bis-amide structure. While this would not directly yield the target compound, the principles of MCRs offer a versatile platform for creating libraries of structurally related amides. nih.gov
Catalytic Strategies in this compound Synthesis
Catalysis offers a powerful tool for the synthesis of amides, providing pathways that are more direct and atom-economical than traditional methods. For a molecule like this compound, which contains a secondary amide linkage, several catalytic approaches can be envisioned, starting from precursors such as 2-phenoxybutanol and prop-2-enamide or related starting materials.
Transition Metal-Catalyzed Dehydrogenation for this compound Synthesis
A highly efficient and environmentally benign route to amides involves the dehydrogenative coupling of alcohols and amines, catalyzed by transition metals. rsc.org This method is atom-economical, producing only hydrogen gas as a byproduct. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of 2-phenoxybutanol with prop-2-enamine.
Ruthenium complexes are particularly effective for this transformation. researchgate.net For instance, an in situ generated catalyst from RuH₂(PPh₃)₄ and an N-heterocyclic carbene (NHC) precursor has demonstrated high activity for the direct synthesis of amides from alcohols and amines. organic-chemistry.org The reaction mechanism is believed to proceed through the initial dehydrogenation of the alcohol to an aldehyde, which then reacts with the amine to form a hemiaminal. Subsequent dehydrogenation of the hemiaminal yields the final amide product. rsc.org Iron-pincer complexes have also been investigated as catalysts for this type of reaction, offering a more earth-abundant metal alternative. rsc.org
These reactions are typically performed at elevated temperatures, but offer excellent yields for a range of substrates. researchgate.netresearchgate.net The use of NHC ligands is often crucial for catalytic activity. organic-chemistry.org
Table 1: Representative Conditions for Transition Metal-Catalyzed Dehydrogenative Amide Synthesis
| Catalyst System | Alcohol | Amine | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| RuH₂(PPh₃)₄ / IPr·HBr | Benzyl (B1604629) alcohol | Benzylamine (B48309) | NaH | Toluene | 110 | 95 | organic-chemistry.org |
| (iPrPNP)Fe(H)(CO) | 1-Butanol | Benzylamine | - | Toluene | 110 | >95 | rsc.org |
| Ru-PNN pincer complex | Ethanol (B145695) | Aniline | - | Toluene | 110 | 97 | rsc.org |
This table presents data for analogous reactions to illustrate the potential conditions for synthesizing this compound.
Metal-Free Catalytic Systems for this compound Formation
To circumvent the use of potentially toxic and expensive transition metals, metal-free catalytic systems have been developed for C-N bond formation. These methods often rely on the principles of "borrowing hydrogen" or activated ester intermediates.
One approach involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts. rsc.org An NHC can activate an alcohol for N-alkylation of an amine through a process that mimics transition metal catalysis, storing and transferring hydrogen. rsc.org This has been demonstrated for the reaction of various benzyl alcohols with aromatic amines. Another strategy is the direct amidation of phenyl esters with aryl amines, which can proceed without any transition metal or solvent, using a simple base like sodium hydride. rsc.org Furthermore, base-mediated N-alkylation of amines with alcohols under aerobic conditions has been reported, suggesting a mechanism involving air oxidation of the alcohol to an aldehyde. researchgate.net For the synthesis of this compound, these methods could involve the reaction of 2-phenoxybutanol with prop-2-enamine catalyzed by an NHC or a base, or the reaction of a phenoxybutyl ester with prop-2-enamine.
Table 2: Examples of Metal-Free Amidation and N-Alkylation Systems
| Catalyst/Reagent | Substrate 1 | Substrate 2 | Solvent | Temp. (°C) | Yield (%) | Reference |
| IMes·HCl / K₂CO₃ | Benzyl alcohol | Aniline | Toluene | 120 | 85 | rsc.org |
| NaH | Phenyl acetate | Aniline | None | 120 | 98 | rsc.org |
| BF₃·OEt₂ | 2-Aminopyridine | 1,2-Diketone | Xylene | 150 | >95 | researchgate.net |
This table shows data for analogous reactions, indicating potential conditions for the metal-free synthesis of this compound.
Enantioselective Catalysis Applied to this compound Derivatives
The phenoxybutyl moiety in this compound contains a chiral center. Therefore, enantioselective synthesis is a critical consideration for producing single-enantiomer derivatives, which is often crucial for biological applications. Several catalytic asymmetric methods can be applied to generate chiral amides.
Strategies include:
Copper-Catalyzed Asymmetric Reactions: Copper catalysts have been used for the enantioselective synthesis of axially chiral amides. rsc.org
Palladium-Catalyzed Asymmetric Allylic Substitution: This method has been successfully employed to create planar-chiral cyclic amides with high enantioselectivity. acs.org
Rhodium and Chiral Squaramide Co-catalysis: The enantioselective synthesis of chiral amides can be achieved through carbene N-H insertion into primary amides, yielding products with high enantiomeric excess. researchgate.net
Chiral Brønsted Acid Catalysis: Phosphoric acids can catalyze the enantioselective amination of ketenes, which are generated in situ from α-diazoketones. nih.gov Another dual catalytic system merges photoredox catalysis with a chiral Brønsted acid to achieve enantioselective synthesis of β-chiral γ-ketoamides. acs.org
These advanced catalytic systems could be adapted to synthesize enantiomerically enriched this compound, for instance, by using a chiral catalyst in the dehydrogenative coupling of 2-phenoxybutanol and an appropriate amine or by the kinetic resolution of a racemic intermediate.
Green Chemistry Principles in the Synthesis of this compound
Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves utilizing alternative energy sources and environmentally benign solvents.
Microwave-Assisted Synthetic Routes for this compound
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. indianchemicalsociety.com The synthesis of amides is particularly amenable to microwave assistance.
For this compound, a potential microwave-assisted route could involve the direct condensation of 2-phenoxybutanoic acid with prop-2-enamine. Studies have shown that such amide bond formations can be rapidly achieved under solvent-free conditions or in minimal solvent with a catalyst. indianchemicalsociety.comacs.org For example, the synthesis of N-substituted oxindoles was efficiently carried out using a sequential microwave-assisted amide bond formation followed by a palladium-catalyzed intramolecular amidation. acs.org The initial amidation of 2-bromophenylacetic acid with benzylamine under solvent-free microwave conditions was completed in approximately 30 minutes. acs.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis
| Reaction | Method | Time | Yield (%) | Reference |
| 2-Nitrobenzoic acid + 4-Aminophenazone | Conventional | 7-8 h | 52 | indianchemicalsociety.com |
| 2-Nitrobenzoic acid + 4-Aminophenazone | Microwave (360W) | 12 min | 88 | indianchemicalsociety.com |
| Cinnamic acid + 2-Aminopyridine | Conventional | 6-7 h | 58 | indianchemicalsociety.com |
| Cinnamic acid + 2-Aminopyridine | Microwave (360W) | 10 min | 89 | indianchemicalsociety.com |
This table illustrates the typical enhancements seen in microwave-assisted synthesis for analogous amide formations.
Utilization of Environmentally Benign Solvents in this compound Synthesis
The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional amide syntheses often employ hazardous dipolar aprotic solvents like DMF and NMP. researchgate.net Green chemistry encourages their replacement with more sustainable alternatives.
For the synthesis of this compound, several greener solvents could be considered:
Water: Although challenging due to the poor solubility of many organic substrates, micellar catalysis using surfactants can enable efficient amide synthesis in water. nsf.gov
Biomass-Derived Solvents: Solvents derived from renewable feedstocks are gaining prominence. Examples include 2-Methyltetrahydrofuran (2-MeTHF), γ-Valerolactone (GVL), and Dihydrolevoglucosenone (Cyrene). researchgate.netbohrium.com 2-MeTHF, in particular, has been identified as a suitable alternative to traditional solvents for amide coupling reactions. nsf.gov
Neoteric Solvents: This category includes ionic liquids and deep eutectic solvents, which have been explored for amide and peptide synthesis. researchgate.net
The ideal scenario from a green chemistry perspective is to perform reactions solvent-free, which is sometimes achievable with methods like microwave-assisted synthesis or resonant acoustic mixing. nsf.govchemrxiv.org
Table 4: Green Solvents for Amide Bond Formation
| Solvent | Type | Key Features | Reference |
| Water | Benign | Non-toxic, abundant; requires techniques like micellar catalysis. | nsf.gov |
| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass-Derived | Good alternative to THF and DCM; derived from furfural. | nsf.govbohrium.com |
| γ-Valerolactone (GVL) | Biomass-Derived | High boiling point, biodegradable. | bohrium.com |
| Cyrene | Biomass-Derived | Bio-based dipolar aprotic solvent; alternative to DMF/NMP. | nsf.gov |
| p-Cymene | Biomass-Derived | Derived from terpenes; can be used as a green reaction medium. | bohrium.com |
Atom Economy and Waste Reduction in this compound Production
The principles of atom economy and waste reduction are central to the development of green and sustainable chemical manufacturing processes. In the synthesis of this compound, the chosen synthetic methodology directly impacts its environmental footprint. An analysis of potential synthetic routes reveals significant differences in their adherence to these green chemistry principles.
A common and well-established method for the synthesis of N-substituted amides is the acylation of a primary amine with an acyl chloride. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net In the case of this compound, this would involve the reaction of 2-phenoxybutylamine with acryloyl chloride. wikipedia.org This reaction, a nucleophilic acyl substitution, is typically high-yielding. sparkl.mesavemyexams.com However, from an atom economy perspective, it is inherently inefficient. The reaction produces a stoichiometric amount of a hydrochloride salt as a byproduct, which constitutes significant waste. savemyexams.com To neutralize this acidic byproduct and to drive the reaction to completion, a base, such as triethylamine, is often added, which generates further waste in the form of triethylamine hydrochloride. uobaghdad.edu.iquobaghdad.edu.iq
The atom economy for this process can be calculated as follows:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
For the reaction between 2-phenoxybutylamine and acryloyl chloride, the atom economy is suboptimal due to the mass of the reactants that ends up in the byproduct rather than the desired product.
In contrast, greener alternatives for amide bond formation aim to maximize atom economy by minimizing or eliminating byproducts. Direct amidation, reacting a carboxylic acid (acrylic acid) directly with an amine (2-phenoxybutylamine) to form the amide and water as the only byproduct, represents a significant improvement in atom economy. mdpi.comresearchgate.net While this reaction is 100% atom economical in theory (if water is not considered waste), it often requires high temperatures and long reaction times, or the use of catalysts to proceed efficiently. researchgate.netbohrium.com
Recent advancements have focused on developing catalytic systems for direct amidation that operate under milder conditions. mdpi.comresearchgate.net Enzymatic methods, for instance, using lipases, offer a highly selective and environmentally benign route to amide synthesis, often proceeding with excellent yields and without the need for extensive purification. nih.gov These biocatalytic approaches represent a frontier in the green synthesis of amides, aligning closely with the principles of waste reduction and high atom economy.
Below is a comparative data table illustrating the theoretical atom economy of different synthetic approaches for this compound.
| Synthetic Route | Reactant 1 | Reactant 2 | Reactant 3 (optional) | Desired Product | Byproduct(s) | Theoretical Atom Economy (%) |
| Acylation with Acyl Chloride | 2-Phenoxybutylamine | Acryloyl Chloride | Triethylamine | This compound | Triethylamine Hydrochloride | < 100 |
| Direct Catalytic Amidation | 2-Phenoxybutylamine | Acrylic Acid | Catalyst (trace) | This compound | Water | ~100 (excluding water) |
| Enzymatic Amidation | 2-Phenoxybutylamine | Acrylic Acid | Enzyme (trace) | This compound | Water | ~100 (excluding water) |
The pursuit of higher atom economy and reduced waste in the production of this compound necessitates a shift from traditional stoichiometric reagents to catalytic and more sustainable methodologies. While the classical acyl chloride route may be reliable, its environmental impact due to poor atom economy and waste generation makes it a less desirable option for modern chemical manufacturing. The development and implementation of greener synthetic strategies are paramount for the sustainable production of this and other chemical compounds.
Elucidation of Reaction Mechanisms Involving N 2 Phenoxybutyl Prop 2 Enamide
Mechanistic Investigations of Additions to the Prop-2-enamide Moiety of N-(2-Phenoxybutyl)prop-2-enamide
The prop-2-enamide moiety in this compound features an electron-deficient double bond due to the electron-withdrawing effect of the adjacent carbonyl group. This makes the β-carbon highly electrophilic and susceptible to attack by nucleophiles in a process known as a Michael addition or conjugate addition. researchgate.netyoutube.com
The generally accepted mechanism for the Michael addition of a nucleophile (Nu⁻) to this compound proceeds through a two-step process. First, the nucleophile attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is stabilized by the delocalization of the negative charge across the oxygen, α-carbon, and β-carbon atoms. The second step involves the protonation of the enolate, typically by a protic solvent or a mild acid present in the reaction mixture, to yield the final 1,4-adduct.
The nature of the nucleophile plays a significant role in the reaction's feasibility and outcome. Common nucleophiles for Michael additions include thiols, amines, and carbanions. For instance, the addition of a thiol (R-SH) to an acrylamide (B121943) is a well-documented reaction, often referred to as the thiol-Michael addition. researchgate.net The reactivity of acrylamides in these additions can be influenced by the substituents on the nitrogen atom. nih.gov In the case of this compound, the phenoxybutyl group may exert steric and electronic effects on the reaction rate and selectivity.
Recent studies have also explored anti-Michael additions to acrylamides, where the nucleophile adds to the α-position. These reactions are less common due to the inherent electronic preference for β-addition but can be achieved under specific catalytic conditions, often involving transition metals like palladium. acs.orgdicp.ac.cn Such a reaction with this compound would likely require a directing group to facilitate the unusual regioselectivity.
Table 1: Mechanistic Details of Michael Addition to N-Substituted Acrylamides
| Reaction Step | Description | Key Intermediates | Influencing Factors |
| Nucleophilic Attack | The nucleophile attacks the electrophilic β-carbon of the prop-2-enamide moiety. | Enolate | Nucleophile strength, solvent polarity, steric hindrance. |
| Protonation | The enolate intermediate is protonated to form the final adduct. | Final Product | Acidity of the proton source. |
Cycloaddition Reaction Mechanisms with this compound
The double bond of the prop-2-enamide moiety in this compound can also participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a dienophile. wikipedia.orgsigmaaldrich.com The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org
The mechanism of the Diels-Alder reaction is generally considered to be a concerted process, meaning that all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. wikipedia.org The stereochemistry of the dienophile is retained in the product. For this compound, the electron-withdrawing nature of the amide group activates the double bond, making it a suitable dienophile for reactions with electron-rich dienes. The reaction is thermally allowed and can often be accelerated by the use of Lewis acid catalysts, which coordinate to the carbonyl oxygen of the amide, further lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) and enhancing its reactivity. strath.ac.uk
Besides the [4+2] cycloaddition, other types of cycloadditions, such as [3+2] and [2+2+2] cycloadditions, are also known for related activated alkenes. sci-rad.comrsc.org A [3+2] cycloaddition would involve a three-atom component, such as a nitrile oxide or an azide, reacting with the double bond of this compound to form a five-membered heterocyclic ring. nih.govmdpi.com The mechanism of these reactions can be either concerted or stepwise, depending on the nature of the reactants and the reaction conditions.
Table 2: Overview of Potential Cycloaddition Reactions
| Cycloaddition Type | Reactant Partner | Product | Mechanistic Nature |
| [4+2] Diels-Alder | Conjugated Diene | Substituted Cyclohexene | Concerted |
| [3+2] Dipolar Cycloaddition | 1,3-Dipole (e.g., Nitrile Oxide) | Five-membered Heterocycle | Concerted or Stepwise |
| [2+2+2] Cycloaddition | Two Alkynes (with a catalyst) | Substituted Benzene (B151609) Ring | Catalytic Cycle |
Isomerization Mechanisms of this compound Precursors
The synthesis of this compound typically involves the acylation of 2-phenoxybutan-1-amine with acryloyl chloride or a related acrylic acid derivative. The precursors to these starting materials can potentially undergo isomerization reactions that could affect the final product's structure.
For instance, the synthesis of 2-phenoxybutan-1-amine might start from precursors that could have double bonds in different positions or chiral centers that could isomerize. While specific studies on the isomerization of this compound precursors are scarce, general principles of organic chemistry suggest that acid or base catalysis could promote the migration of double bonds or the epimerization of stereocenters in the precursor molecules. The formation of acrylamide itself from its precursors like asparagine and reducing sugars in food products involves complex reaction pathways. nih.gov
Identification of Key Intermediates in this compound Reactions
The identification of key intermediates is fundamental to understanding the reaction mechanisms involving this compound.
In Michael additions , the primary intermediate is the resonance-stabilized enolate formed after the initial nucleophilic attack at the β-carbon. This intermediate can be detected spectroscopically under certain conditions or trapped by reacting it with an electrophile other than a proton.
In Diels-Alder reactions , the key feature is the cyclic transition state . While transition states are transient and not directly observable, their structure and energy can be modeled using computational chemistry to predict the stereochemical and regiochemical outcomes of the reaction.
For the synthesis of this compound , a key intermediate is the 2-phenoxybutan-1-amine . The synthesis of this amine could involve intermediates such as 2-phenoxybutanenitrile, which would then be reduced to the amine, or from a reaction involving 1-bromo-2-phenoxybutane and a nitrogen source. Another critical intermediate in the final amide formation step is the tetrahedral intermediate formed upon the addition of the amine to the carbonyl group of acryloyl chloride, which then collapses to form the amide and release HCl.
Table 3: Key Intermediates in Reactions of this compound
| Reaction Type | Key Intermediate | Role in Mechanism |
| Michael Addition | Enolate | Formed after nucleophilic attack, determines the regiochemistry. |
| Diels-Alder Reaction | Cyclic Transition State | Dictates the stereochemical outcome of the cycloaddition. |
| Amide Synthesis | Tetrahedral Intermediate | Formed during the acylation of the amine, precedes amide bond formation. |
Research on the Polymerization of this compound Remains Undocumented in Publicly Available Literature
Extensive searches for scientific literature concerning the chemical compound this compound have yielded no specific studies on its polymerization behavior. As of the current date, there is a notable absence of published research detailing the homopolymerization or copolymerization of this particular monomer.
Investigations into various academic and patent databases failed to retrieve any articles or documents that specifically address the synthesis or characterization of polymers derived from this compound. Consequently, there is no available information regarding its behavior in conventional radical copolymerization, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT), or the influence of monomer feed ratios on copolymer architecture. Similarly, the design and synthesis of specific macromolecular architectures, including linear and branched polymers from this monomer, are not described in the accessible scientific domain.
While the searches did identify a patent mentioning the structural isomer, n-(4-phenoxybutyl)prop-2-enamide, this does not provide data on the target compound. Furthermore, general research on the polymerization of other acrylamide and methacrylamide (B166291) derivatives exists, including studies on RAFT polymerization of monomers like chloroprene (B89495) and various functional methacrylamides. However, these findings are not directly applicable to this compound due to the unique structural characteristics that would influence its reactivity and polymerization kinetics.
Therefore, without any primary research data, a detailed scientific article on the polymerization science of this compound, as per the requested outline, cannot be generated. The scientific community has not yet published work that would provide the necessary findings for such a review.
Polymerization Science of N 2 Phenoxybutyl Prop 2 Enamide
Design of Macromolecular Architectures from N-(2-Phenoxybutyl)prop-2-enamide
Development of Cross-linked this compound Polymer Networks
Information on the development of cross-linked polymer networks from this compound is not available in the reviewed scientific literature.
Post-Polymerization Modification of this compound-Derived Polymers
There is no available research detailing the post-polymerization modification of polymers derived from this compound.
Advanced Material Applications of N 2 Phenoxybutyl Prop 2 Enamide Polymers
Functional Polymers for Sensing and Detection Based on N-(2-Phenoxybutyl)prop-2-enamide
There is no available research detailing the development or application of polymers derived from this compound for sensing and detection purposes. General research into functional polymers for sensing often involves the incorporation of specific chemical moieties that can interact with target analytes, leading to a detectable change in the polymer's properties, such as its optical or electronic characteristics. However, no such systems have been described using the specified monomer.
Development of Stimuli-Responsive Materials from this compound Monomers
There is a lack of published information regarding the synthesis or characterization of stimuli-responsive materials based on this compound monomers. Stimuli-responsive polymers are designed to undergo significant changes in their physical or chemical properties in response to external triggers such as temperature, pH, light, or chemical agents. The potential for polymers of this compound to exhibit such behaviors has not been explored in the available scientific literature.
Computational Chemistry and Theoretical Investigations of N 2 Phenoxybutyl Prop 2 Enamide
Quantum Chemical Calculations for N-(2-Phenoxybutyl)prop-2-enamide
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For a molecule like this compound, this approach can reveal insights into its conformational preferences, orbital energies, and inherent reactivity.
The flexibility of this compound arises from several rotatable single bonds: the C-O bond of the ether, the C-C bonds of the butyl chain, and the C-N bond of the amide. This flexibility means the molecule can exist in numerous spatial arrangements, or conformations, each with a different potential energy. Identifying the most stable conformers is crucial as they dominate the bulk properties of the material.
A systematic conformational search would typically be performed using molecular mechanics force fields to rapidly explore the potential energy surface. The low-energy conformers identified would then be subjected to more accurate optimization and energy calculations using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p) or larger). The relative stability of these conformers is determined by a combination of steric hindrance, intramolecular hydrogen bonding (if any), and dipole-dipole interactions. The results would highlight the most probable shapes of the molecule in the gas phase or in solution.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-O-C-C) | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 (Global Minimum) | 178.5° | 175.2° | 0.00 | 75.8 |
| 2 | 65.3° | 176.1° | 1.25 | 12.1 |
| 3 | -70.1° | 68.9° | 2.50 | 2.9 |
| 4 | 179.0° | -5.4° (cis-amide) | 4.80 | 0.1 |
Note: This data is illustrative and represents plausible outcomes of a DFT calculation.
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. libretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and electronic properties. mdpi.comlibretexts.org
For this compound, the HOMO is expected to have significant contributions from the electron-rich phenoxy group and the lone pair on the nitrogen atom of the amide. The LUMO is likely to be localized on the π-system of the prop-2-enamide group, specifically the C=C double bond, which is a Michael acceptor. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO-1 | -7.89 | π orbital on the phenyl ring |
| HOMO | -6.52 | Combination of p-orbitals on the nitrogen and oxygen atoms |
| LUMO | -1.21 | π* anti-bonding orbital of the C=C double bond |
| LUMO+1 | -0.45 | π* anti-bonding orbital of the C=O double bond |
Note: This data is illustrative and represents plausible outcomes of a DFT calculation.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors, derived from conceptual DFT, provide a framework for understanding a molecule's stability and reactivity.
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts electrons from the environment.
A Molecular Electrostatic Potential (MEP) map can also be generated. This map plots the electrostatic potential onto the electron density surface, visually identifying regions of positive and negative potential. For this compound, the MEP would likely show a negative potential (nucleophilic sites) around the carbonyl oxygen and the phenoxy oxygen, and a positive potential (electrophilic sites) on the amide hydrogen and the β-carbon of the acrylamide (B121943) group.
Table 3: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Formula | Calculated Value |
| HOMO Energy | EHOMO | -6.52 eV |
| LUMO Energy | ELUMO | -1.21 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.31 eV |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.865 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.655 eV |
| Chemical Softness (S) | 1 / (2η) | 0.188 eV-1 |
| Electrophilicity Index (ω) | χ² / (2η) | 2.80 eV |
Note: This data is illustrative and based on the hypothetical orbital energies.
Computational Modeling of Reaction Pathways Involving this compound
Computational chemistry is an invaluable tool for studying reaction mechanisms. For this compound, a key reaction would be the Michael addition of a nucleophile to the activated C=C double bond. Theoretical calculations can map out the entire reaction pathway, from reactants to products. This involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor determining the reaction rate. By modeling the reaction with different nucleophiles or under various catalytic conditions, one can predict reaction outcomes and selectivity.
Theoretical Prediction of Spectroscopic Properties of this compound
Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy. By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the vibrational frequencies corresponding to infrared (IR) spectroscopy. These calculated frequencies, when properly scaled to account for anharmonicity and other systematic errors, can be compared with experimental spectra to aid in structural confirmation. Key vibrational modes for this compound would include the N-H stretch, C=O stretch, C=C stretch, and C-O-C ether stretch. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding tensors for each nucleus in the presence of an external magnetic field.
Polymerization Mechanism Simulations for this compound
The prop-2-enamide functional group makes this compound a monomer suitable for polymerization, most likely through a free-radical mechanism. Computational modeling can provide insights into the elementary steps of this process:
Initiation: Modeling the decomposition of a radical initiator and its subsequent addition to the monomer's C=C double bond.
Propagation: Calculating the activation energy for the addition of a growing polymer radical to another monomer unit. This step is crucial for determining the rate of polymer chain growth.
Termination: Investigating the pathways by which two polymer radicals combine or disproportionate to terminate the chain growth.
While simulating the entire growth of a long polymer chain is computationally expensive, studying the initial propagation steps provides fundamental data on the monomer's reactivity and the thermodynamics of the polymerization process.
Advanced Analytical Characterization Techniques for N 2 Phenoxybutyl Prop 2 Enamide and Its Polymeric Derivatives
Spectroscopic Analysis of N-(2-Phenoxybutyl)prop-2-enamide
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. Due to the absence of direct experimental data for this specific compound in the searched literature, the following sections will discuss the expected spectral characteristics based on data from analogous N-substituted acrylamides and phenoxy-containing compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR would provide critical information for structural confirmation. It is important to note that N-substituted acrylamides can exist as a mixture of Z and E rotational isomers due to the partial double bond character of the amide C-N bond, which can lead to the observation of two sets of signals for the protons and carbons near the amide group. Current time information in Bangalore, IN.nih.gov
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
Aromatic Protons: The protons on the phenoxy group would appear in the aromatic region, typically between δ 6.8 and 7.4 ppm.
Vinylic Protons: The three protons of the acrylamide (B121943) group (CH₂=CH-) would exhibit characteristic signals in the range of δ 5.5 to 6.5 ppm, with distinct coupling patterns.
Alkyl Protons: The protons of the butyl chain and the N-H proton would also have specific chemical shifts.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton.
Carbonyl Carbon: The amide carbonyl carbon is expected to resonate in the downfield region, typically around δ 165-175 ppm.
Aromatic Carbons: The carbons of the phenyl ring would appear between δ 110 and 160 ppm.
Vinylic Carbons: The carbons of the C=C double bond would be observed in the range of δ 125-135 ppm.
Alkyl Carbons: The carbons of the butyl chain would have signals in the upfield region of the spectrum.
A hypothetical ¹H NMR data table for this compound, based on analogous compounds such as N-tert-butylacrylamide and N-(2-phenoxyethyl) xanthate, is presented below. rasayanjournal.co.inorientjchem.org
| Proton Type | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 6.8 - 7.4 | Multiplet | 5H |
| Vinylic (=CH₂) | 5.6 - 5.8 | Doublet of doublets | 2H |
| Vinylic (=CH) | 6.1 - 6.4 | Doublet of doublets | 1H |
| Amide (N-H) | 7.2 - 7.5 | Broad singlet | 1H |
| Methylene (-O-CH₂-) | 3.9 - 4.2 | Triplet | 2H |
| Methylene (-CH₂-CH₂-N) | 3.4 - 3.7 | Quartet | 2H |
| Methylene (-CH₂-CH₃) | 1.5 - 1.8 | Sextet | 2H |
| Methyl (-CH₃) | 0.9 - 1.1 | Triplet | 3H |
Infrared (IR) and Raman Spectroscopy of this compound
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, these techniques would confirm the presence of the amide, phenoxy, and vinyl functionalities. IR and Raman spectroscopy are complementary, as some vibrations that are strong in IR may be weak in Raman, and vice versa. researchgate.net
Key expected vibrational bands for this compound are:
N-H Stretch: A characteristic band for the amide N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹.
C=O Stretch (Amide I): A strong absorption band corresponding to the amide carbonyl stretching vibration should appear around 1650-1680 cm⁻¹.
N-H Bend (Amide II): The N-H bending vibration is typically observed around 1520-1570 cm⁻¹.
C=C Stretch: The stretching vibration of the vinyl C=C double bond is expected in the range of 1620-1640 cm⁻¹.
C-O-C Stretch: The asymmetric and symmetric stretching vibrations of the ether linkage in the phenoxy group would appear in the region of 1200-1260 cm⁻¹ and 1000-1100 cm⁻¹, respectively.
Aromatic C-H Stretch: These vibrations are typically observed above 3000 cm⁻¹.
Aromatic C=C Bending: Characteristic bands for the aromatic ring are expected in the 1450-1600 cm⁻¹ region.
A table of expected characteristic IR absorption bands for this compound, based on data for phenoxyacetamide and other N-substituted acrylamides, is provided below. nist.govrsc.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide | N-H Stretch | 3300 - 3500 | Medium |
| Amide | C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| Amide | N-H Bend (Amide II) | 1520 - 1570 | Medium |
| Alkene | C=C Stretch | 1620 - 1640 | Medium |
| Ether | C-O-C Asymmetric Stretch | 1200 - 1260 | Strong |
| Aromatic | C=C Bending | 1450 - 1600 | Medium-Strong |
Mass Spectrometry Techniques for this compound
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) could be employed.
The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to the molecular weight of the compound (C₁₃H₁₇NO₂ = 219.28 g/mol ). The fragmentation pattern would likely involve cleavage at the amide bond, the ether linkage, and within the butyl chain. Common fragmentation pathways for amides include α-cleavage to the carbonyl group and McLafferty rearrangement. jetir.org For ethers, cleavage of the C-O bond is a common fragmentation route.
A table of plausible mass spectral fragments for this compound, based on fragmentation patterns of similar structures like N-phenylpropanamide, is presented below. nih.gov
| m/z Value | Possible Fragment Ion | Fragment Structure |
| 219 | Molecular Ion [M]⁺ | [C₁₃H₁₇NO₂]⁺ |
| 148 | Loss of C₄H₉ | [C₉H₈NO₂]⁺ |
| 120 | Loss of C₆H₅O | [C₇H₁₂NO]⁺ |
| 94 | Phenoxy radical cation | [C₆H₅O]⁺ |
| 72 | Acrylamide fragment | [CH₂=CH-C(O)NH]⁺ |
| 55 | Acryloyl cation | [CH₂=CH-C=O]⁺ |
UV-Visible Spectroscopy of this compound
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. This compound contains both a phenyl ring and an acrylamide group, which are expected to absorb in the UV region.
The phenoxy group typically exhibits absorption bands around 270-280 nm due to π → π* transitions of the benzene (B151609) ring. The acrylamide moiety, being a conjugated system, will also show a π → π* transition, likely at a shorter wavelength than the aromatic ring. The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity. Based on data for compounds like phenoxyacetamide and various acrylamide derivatives, the UV-Vis spectrum of this compound in a solvent like ethanol (B145695) would be expected to show absorption maxima as detailed below. beu.edu.trresearchgate.net
| Chromophore | Electronic Transition | Expected λ_max (nm) |
| Phenoxy group | π → π | ~275 |
| Acrylamide group | π → π | ~220 |
Chromatographic and Separation Methods for this compound Polymers
Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight distribution (MWD) of polymers. For poly(this compound), SEC would be used to determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n).
The choice of mobile phase and column is crucial for the successful SEC analysis of N-substituted polyacrylamides. While some polyacrylamides are water-soluble, the presence of the hydrophobic phenoxybutyl group in poly(this compound) may necessitate the use of organic solvents such as tetrahydrofuran (B95107) (THF) or methanol. nih.govbrad.ac.uk The system is typically calibrated with polymer standards of a known molecular weight, such as polystyrene or poly(methyl methacrylate), to generate a calibration curve from which the molecular weight of the sample can be determined.
A representative table outlining a potential SEC setup for the analysis of poly(this compound) is provided below.
| Parameter | Condition |
| Technique | Size-Exclusion Chromatography (SEC) |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) detector |
| Column | Polystyrene-divinylbenzene (PS-DVB) based columns suitable for organic mobile phases |
| Mobile Phase | Tetrahydrofuran (THF) or Methanol |
| Flow Rate | 1.0 mL/min |
| Temperature | 35 °C |
| Calibration | Polystyrene standards |
Microscopic Analysis of this compound Polymer Morphology
The morphology of polymer films and surfaces can be investigated using various microscopic techniques. Atomic Force Microscopy (AFM) is a particularly powerful tool for characterizing the surface topography of polymer films at the nanoscale. rsc.org For poly(this compound), AFM could be used to study the surface roughness, phase separation in polymer blends, and the morphology of thin films.
The polymer would be dissolved in a suitable solvent and cast onto a substrate, such as a silicon wafer or mica, to form a thin film. The AFM tip then scans the surface to generate a three-dimensional topographic image. This analysis can reveal information about the polymer's ability to form ordered structures and the uniformity of the film. The morphology of N-substituted polyacrylamides can be influenced by factors such as the nature of the substituent, the molecular weight of the polymer, and the processing conditions. researchgate.net
A table summarizing a typical AFM analysis setup for a poly(this compound) film is shown below.
| Parameter | Condition/Technique |
| Microscopy Technique | Atomic Force Microscopy (AFM) |
| Mode of Operation | Tapping mode |
| Substrate | Silicon wafer or Mica |
| Sample Preparation | Spin-coating or drop-casting of a dilute polymer solution followed by solvent evaporation |
| Analysis Environment | Ambient air |
| Data Obtained | Surface topography (height and phase images), Roughness analysis (e.g., Root Mean Square roughness) |
Dynamic Light Scattering (DLS) for Polymer Characterization: General Principles
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive, well-established technique for determining the size distribution of small particles and polymers in solution. sigmaaldrich.commdpi.com The method is based on the principle of Brownian motion, the random movement of particles suspended in a fluid. nih.gov
When a solution containing polymers is illuminated by a laser beam, the particles scatter the light. Due to their Brownian motion, the intensity of the scattered light fluctuates over time. nih.gov DLS instruments detect and analyze these intensity fluctuations to determine the diffusion coefficient of the particles. google.com The diffusion coefficient is then used to calculate the hydrodynamic radius (R_h) of the particles via the Stokes-Einstein equation. mdpi.com The hydrodynamic radius is the radius of a hypothetical hard sphere that diffuses at the same rate as the polymer coil in solution.
DLS provides valuable information about several key characteristics of polymeric materials:
Hydrodynamic Radius (R_h) and Size Distribution: DLS measures the average hydrodynamic radius of the polymer coils in solution. It can also provide information about the particle size distribution, indicating whether the sample is monodisperse (containing particles of a single size) or polydisperse (containing particles of various sizes). sigmaaldrich.comscribd.com The intensity-weighted size distribution is a primary result from a DLS measurement. scribd.com
Aggregation and Stability: DLS is a sensitive technique for detecting the presence of aggregates in a polymer solution. An increase in the measured particle size over time can indicate aggregation and potential instability of the formulation.
Influence of Environmental Factors: The hydrodynamic radius of a polymer can be influenced by various factors such as pH, temperature, and solvent quality. researchgate.net DLS can be used to study how these parameters affect the conformation and size of the polymer in solution. For example, some polymers exhibit a lower critical solution temperature (LCST), above which they collapse and precipitate from solution. DLS can be employed to monitor the changes in particle size leading up to this phase transition. google.com
While no specific data for this compound polymers is available, research on other polymers demonstrates the utility of DLS. For instance, studies on poly(2-ethyl-2-oxazoline)-b-poly(N-vinylpyrrolidone) have utilized DLS to investigate the self-assembly and concentration dependency of these block copolymers in aqueous solutions, revealing apparent hydrodynamic radii in the range of 100-120 nm. scribd.com Similarly, DLS has been used to study the pH-responsive behavior of nanogels, where changes in pH lead to swelling or shrinking of the polymer network, which is observed as a change in the hydrodynamic diameter. researchgate.net
In a hypothetical study of poly(this compound), DLS could be employed to determine its hydrodynamic radius in various solvents, assess its polydispersity, and investigate its solution behavior under different temperature and pH regimes. The resulting data would be crucial for understanding the polymer's conformation and potential applications.
Future Research Directions and Emerging Opportunities for N 2 Phenoxybutyl Prop 2 Enamide
Exploration of Novel Synthetic Routes for N-(2-Phenoxybutyl)prop-2-enamide
The synthesis of N-substituted acrylamides is a well-established area of organic chemistry, yet opportunities for innovation remain, particularly in the context of producing this compound with high purity, yield, and under environmentally benign conditions.
A common and traditional method for synthesizing N-substituted acrylamides involves the reaction of an appropriate amine with acryloyl chloride in the presence of a base to neutralize the HCl byproduct. uobaghdad.edu.iqacademie-sciences.fr For this compound, this would involve the reaction of 2-phenoxybutylamine with acryloyl chloride. While effective, this method often utilizes hazardous reagents like acryloyl chloride and requires careful control of reaction conditions to avoid side reactions. google.com
Future research is likely to focus on developing alternative, greener synthetic strategies. One promising avenue is the direct amidation of acrylic acid with 2-phenoxybutylamine. This approach avoids the use of acyl chlorides but typically requires high temperatures and catalysts to drive the reaction to completion. Recent advancements in catalysis, such as the use of boric acid or reusable Brønsted acidic ionic liquids, offer potential pathways for more sustainable direct amidation processes. scispace.comacs.org
Enzyme-catalyzed synthesis represents another frontier for the green production of this compound. nih.govnih.gov Lipases, for instance, have been shown to catalyze the amidation of carboxylic acids with amines in non-aqueous solvents. nih.gov The development of robust and specific enzymes for the synthesis of acrylamides could significantly reduce the environmental impact of production. nih.govmanchester.ac.uknih.govrsc.orgresearchgate.netyork.ac.uk
Furthermore, post-polymerization modification presents an indirect route to polymers containing the this compound moiety. This involves polymerizing a reactive monomer, such as an activated ester of acrylic acid, and subsequently reacting the polymer with 2-phenoxybutylamine. nih.gov This method allows for the synthesis of well-defined block copolymers and other complex architectures. nih.gov
A summary of potential synthetic strategies is presented in Table 8.1.
Table 8.1: Comparison of Potential Synthetic Routes for this compound
| Synthesis Method | Precursors | Potential Advantages | Potential Challenges |
| Acyl Chloride Method | 2-Phenoxybutylamine, Acryloyl Chloride | High reactivity, established method uobaghdad.edu.iqacademie-sciences.fr | Use of hazardous reagents, byproduct formation google.com |
| Direct Amidation | 2-Phenoxybutylamine, Acrylic Acid | Atom economical, avoids acyl chlorides scispace.comacs.org | Requires catalysts and often high temperatures |
| Enzymatic Synthesis | 2-Phenoxybutylamine, Acrylic Acid/Ester | Green and sustainable, high selectivity nih.govnih.gov | Enzyme stability and cost, reaction rates |
| Post-Polymerization Modification | Poly(acrylic acid derivative), 2-Phenoxybutylamine | Access to complex polymer architectures nih.gov | Incomplete conversion, purification of polymer |
Development of Advanced Functional Polymers from this compound
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly well-suited for the synthesis of well-defined polymers from N-substituted acrylamides. acs.orguc.educmu.edursc.orgrsc.orgspecificpolymers.comnih.govrsc.orgacs.orgsigmaaldrich.com These methods allow for precise control over molecular weight, molecular weight distribution, and polymer architecture (e.g., block, graft, star polymers). rsc.orgspecificpolymers.com The application of these techniques to this compound is a key area for future research. The polymerization of acrylamides via ATRP can sometimes be challenging due to catalyst complexation with the amide group, but the use of specific ligands can overcome this issue. acs.orgcmu.edu RAFT polymerization is known for its tolerance to a wide range of functional groups and could be a robust method for polymerizing this monomer. specificpolymers.comrsc.orgacs.orgsigmaaldrich.com
The resulting poly(this compound) is expected to exhibit interesting solution and solid-state properties. The hydrophobic phenoxybutyl side chains are likely to impart amphiphilic character to the polymer, leading to self-assembly in aqueous solutions and the formation of micelles or other nanostructures. This behavior is highly desirable for applications in drug delivery, encapsulation, and as rheology modifiers. Copolymers of this compound with hydrophilic monomers, such as acrylamide (B121943) or N-isopropylacrylamide, could lead to stimuli-responsive materials that undergo phase transitions in response to changes in temperature or other stimuli.
The incorporation of the phenoxybutyl group can also enhance the thermal stability and mechanical properties of the resulting polymers. Research into the synthesis of copolymers with other functional monomers could lead to materials with tailored optical, electronic, or bioactive properties. For instance, copolymerization with monomers containing chromophores or fluorescent tags could yield materials for sensing and imaging applications.
Table 8.2: Potential Polymer Architectures and Their Emerging Applications
| Polymer Architecture | Potential Synthesis Method | Key Properties | Emerging Applications |
| Homopolymer | ATRP, RAFT | Amphiphilicity, thermal stability | Coatings, adhesives, hydrophobic modifiers |
| Block Copolymers | Sequential ATRP or RAFT | Self-assembly, stimuli-responsive | Drug delivery, nanoreactors, smart surfaces |
| Graft Copolymers | "Grafting from" or "grafting through" | Tunable surface properties | Biocompatible coatings, functional membranes |
| Star Polymers | Core-first ATRP or RAFT | Low viscosity, high functionality | Rheology modifiers, high-density carriers |
Integration of this compound Research with Sustainable Chemistry Initiatives
The principles of green chemistry are increasingly influencing the design and synthesis of new materials. Future research on this compound should actively incorporate these principles to ensure the development of environmentally responsible technologies.
Key areas for integration include:
Use of Renewable Feedstocks: While the synthesis of 2-phenoxybutylamine currently relies on petrochemical sources, future research could explore bio-based routes to this precursor.
Green Solvents: The choice of solvent plays a critical role in the sustainability of a chemical process. Research should focus on utilizing greener solvents, such as water, supercritical CO2, or bio-derived solvents, for both the synthesis of the monomer and its subsequent polymerization. dst.gov.in
Catalytic Methods: As discussed in Section 8.1, the development of efficient catalytic systems for amide bond formation can significantly reduce waste and energy consumption compared to stoichiometric methods. scispace.comdst.gov.in
Energy Efficiency: Employing energy-efficient polymerization techniques, such as photoinitiated or electrochemically-initiated polymerization, can reduce the carbon footprint of polymer production. rsc.org
Polymer Recycling and Degradability: An important long-term goal is the design of polymers based on this compound that can be recycled or are biodegradable. This could involve incorporating cleavable linkages into the polymer backbone or designing for chemical recycling back to the monomer.
By proactively addressing these sustainability aspects, the development of materials based on this compound can align with the broader goals of a circular economy.
Applications of Advanced Computational Modeling in this compound Studies
Advanced computational modeling offers a powerful tool to accelerate the research and development of materials based on this compound. Molecular simulation can provide fundamental insights into the structure-property relationships of both the monomer and its polymers, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis. mdpi.com
Specific areas where computational modeling can make a significant impact include:
Monomer Conformation and Reactivity: Quantum mechanical calculations can be used to determine the preferred conformations of this compound and to predict its reactivity in polymerization reactions. This information can aid in the design of more efficient synthetic routes.
Polymerization Kinetics and Mechanism: Computational models can simulate the kinetics and mechanisms of polymerization, helping to optimize reaction conditions for controlled polymerization techniques like ATRP and RAFT. anii.org.uyacs.org This can include modeling the role of catalysts, initiators, and solvents.
Polymer Properties Prediction: Molecular dynamics simulations can be employed to predict the bulk and solution properties of poly(this compound) and its copolymers. mdpi.com This includes predicting glass transition temperatures, mechanical properties, and self-assembly behavior in different solvents.
Design of Functional Materials: Computational screening can be used to design new copolymers with specific properties. For example, by modeling the interaction of different comonomers with this compound, it is possible to predict which combinations will lead to materials with desired stimuli-responsive or self-assembly characteristics.
Structure-Activity Relationships: For potential biological applications, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of polymers with their biological activity, aiding in the design of more effective materials. brieflands.comresearchgate.net
The integration of computational modeling with experimental work will create a synergistic feedback loop, where computational predictions guide experimental design, and experimental results are used to refine and validate the computational models. This integrated approach will be crucial for unlocking the full potential of this compound in a timely and efficient manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
